![molecular formula C14H13NO4S B4182358 methyl 2-[(methoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4182358.png)
methyl 2-[(methoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate
Descripción general
Descripción
Methyl 2-[(methoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate, also known as MPTC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MPTC belongs to the class of thiophene-containing compounds, which have been reported to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of methyl 2-[(methoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. methyl 2-[(methoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, methyl 2-[(methoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
methyl 2-[(methoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to induce apoptosis in cancer cells and inhibit angiogenesis. Additionally, methyl 2-[(methoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are involved in the defense against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[(methoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate has several advantages as a research tool, including its high potency, selectivity, and low toxicity. It can be easily synthesized in the laboratory using simple and cost-effective methods. However, methyl 2-[(methoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate also has some limitations, including its poor solubility in water and its instability under acidic conditions.
Direcciones Futuras
There are several future directions for the research on methyl 2-[(methoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate. One of the key areas of focus is the elucidation of its mechanism of action at the molecular level. This will help to identify new targets for drug development and improve the efficacy of existing drugs. Another area of interest is the development of novel formulations of methyl 2-[(methoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate that can improve its solubility and stability. Finally, more studies are needed to investigate the potential of methyl 2-[(methoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate in the treatment of other disease conditions, such as diabetes, cardiovascular disease, and neurodegenerative disorders.
Conclusion:
Methyl 2-[(methoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate is a synthetic compound that has shown promising results as a therapeutic agent in various disease conditions. It possesses anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities, and has potential for the treatment of Alzheimer's disease. The synthesis of methyl 2-[(methoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate is simple and cost-effective, and it has several advantages as a research tool. However, more studies are needed to fully understand its mechanism of action and explore its potential in the treatment of other disease conditions.
Aplicaciones Científicas De Investigación
Methyl 2-[(methoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate has been extensively studied for its potential as a therapeutic agent in various disease conditions. It has been reported to possess anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities. In particular, methyl 2-[(methoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate has shown promising results in the treatment of breast cancer, prostate cancer, and lung cancer. It has also been reported to possess neuroprotective activity and potential for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
methyl 2-(methoxycarbonylamino)-5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-13(16)10-8-11(9-6-4-3-5-7-9)20-12(10)15-14(17)19-2/h3-8H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSZRTIRRVINIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



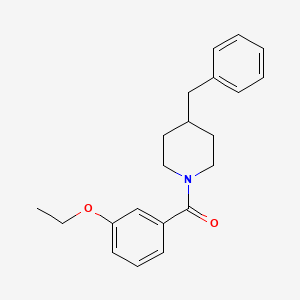
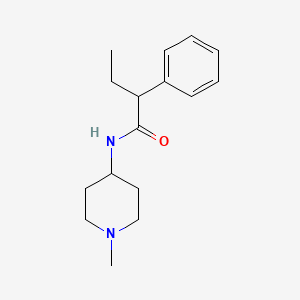
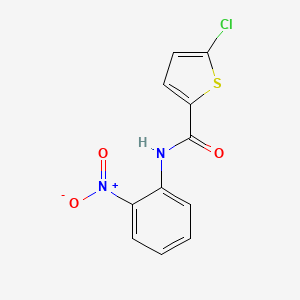
![3-ethoxy-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4182313.png)
![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4182314.png)
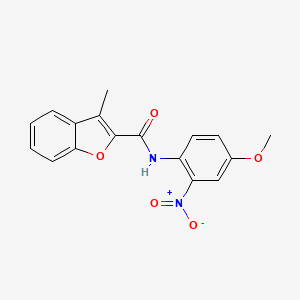
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4182329.png)
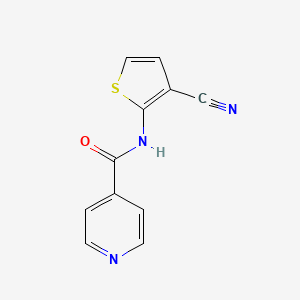
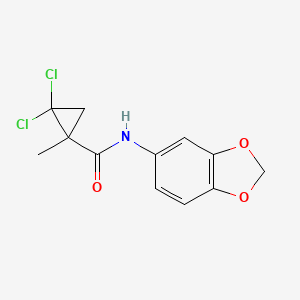
![N-(2-methoxyphenyl)-4,5-dimethyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4182351.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4182360.png)
![methyl 3-{[(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4182362.png)
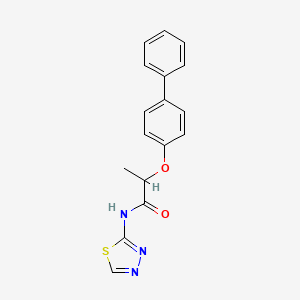
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide](/img/structure/B4182375.png)